N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Description
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a dioxo group, and a methanoisoindol structure, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H21ClN2O3 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-15-6-8-16(9-7-15)25-19(27)12-26-22(28)20-14-10-17(13-4-2-1-3-5-13)18(11-14)21(20)23(26)29/h1-9,14,17-18,20-21H,10-12H2,(H,25,27) |
InChI Key |
APRMULIUJRMIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the dioxo and methanoisoindol groups through specific reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Halogen substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being key factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can be complex and are often studied using advanced techniques such as molecular modeling and spectroscopy.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide: shares similarities with other acetamides and isoindol derivatives.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
